molecular formula C12H16ClNO B2919736 2-(5-Chloro-2-methoxyphenyl)piperidine CAS No. 526182-89-8

2-(5-Chloro-2-methoxyphenyl)piperidine

Cat. No.: B2919736
CAS No.: 526182-89-8
M. Wt: 225.72
InChI Key: NLOGRNGKMMVGMQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol It is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxyphenyl group

Preparation Methods

The synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Chloro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex chemical structures.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(5-Chloro-2-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

    2-Chloro-5-methoxyphenyl boronic acid: This compound shares a similar phenyl ring structure but differs in the functional groups attached.

    2-(5-Chloro-2-methoxyphenyl)piperidone: This compound has a similar core structure but contains a ketone group instead of a piperidine ring.

    2-(5-Chloro-2-methoxyphenyl)ethylamine: This compound features an ethylamine group instead of a piperidine ring.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGRNGKMMVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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